PDE4 Inhibition Potency: YM976 Demonstrates Intermediate Nanomolar Activity Between RP73401 and Rolipram
YM976 inhibits PDE4 purified from human peripheral leukocytes with an IC50 of 2.2 nM. Under identical assay conditions, the classical PDE4 inhibitor rolipram exhibits an IC50 of 820 nM, while the more potent comparator RP73401 demonstrates an IC50 of 0.43 nM [1]. YM976 is approximately 370-fold more potent than rolipram but approximately 5-fold less potent than RP73401 in this assay system.
| Evidence Dimension | PDE4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.2 nM |
| Comparator Or Baseline | Rolipram IC50 = 820 nM; RP73401 IC50 = 0.43 nM |
| Quantified Difference | YM976 is 373-fold more potent than rolipram; 5.1-fold less potent than RP73401 |
| Conditions | PDE4 purified from human peripheral leukocytes; competitive inhibition assay |
Why This Matters
This intermediate potency position informs experimental dosing and establishes YM976 as a suitable reference compound for PDE4 inhibition studies where rolipram may be too weak and RP73401 too potent.
- [1] Aoki M, Kobayashi M, Ishikawa J, Saita Y, Terai Y, Takayama K, Miyata K, Yamada T. A novel phosphodiesterase type 4 inhibitor, YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one), with little emetogenic activity. J Pharmacol Exp Ther. 2000 Oct;295(1):255-60. PMID: 10991986. View Source
